molecular formula C18H27NO4S B7179986 N-[(1-hydroxycycloheptyl)methyl]-2-propylsulfonylbenzamide

N-[(1-hydroxycycloheptyl)methyl]-2-propylsulfonylbenzamide

Cat. No.: B7179986
M. Wt: 353.5 g/mol
InChI Key: DLULKUYXSDPYRW-UHFFFAOYSA-N
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Description

N-[(1-hydroxycycloheptyl)methyl]-2-propylsulfonylbenzamide is a complex organic compound characterized by its unique molecular structure. This compound features a cycloheptyl ring with a hydroxyl group, a benzamide moiety, and a propylsulfonyl group. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(1-hydroxycycloheptyl)methyl]-2-propylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S/c1-2-13-24(22,23)16-10-6-5-9-15(16)17(20)19-14-18(21)11-7-3-4-8-12-18/h5-6,9-10,21H,2-4,7-8,11-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLULKUYXSDPYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=CC=C1C(=O)NCC2(CCCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycycloheptyl)methyl]-2-propylsulfonylbenzamide typically involves multiple steps. One common approach is the reaction of 1-hydroxycycloheptane with a suitable benzoyl chloride derivative under basic conditions to form the benzamide intermediate. This intermediate is then reacted with a propylsulfonyl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycycloheptyl)methyl]-2-propylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

N-[(1-hydroxycycloheptyl)methyl]-2-propylsulfonylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-hydroxycycloheptyl)methyl]-2-propylsulfonylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the benzamide and sulfonyl groups can interact with enzymes and receptors. These interactions can modulate biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-hydroxycycloheptyl)methyl]-2-propynamide
  • N-[(1-hydroxycycloheptyl)methyl]-2-{imidazo[2,1-b][1,3]thiazol-6-yl}acetamide

Uniqueness

N-[(1-hydroxycycloheptyl)methyl]-2-propylsulfonylbenzamide is unique due to its combination of a cycloheptyl ring, benzamide moiety, and propylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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